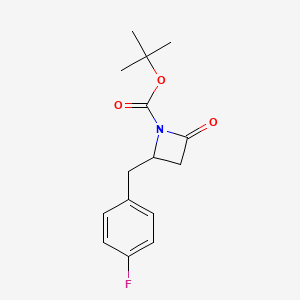

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-[(4-fluorophenyl)methyl]-4-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-12(9-13(17)18)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXZNBWBNAPAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the azetidine ring with 4-fluorobenzyl halides under basic conditions.

Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

化学反应分析

Types of Reactions

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

科学研究应用

Medicinal Chemistry

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate serves as a crucial building block in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development targeting various diseases.

- Protein-Ligand Interactions : It can be utilized in studies to understand binding affinities and mechanisms of action between proteins and small molecules.

Material Science

In material science, this compound can be employed in the synthesis of advanced materials due to its unique structural attributes:

- Polymer Synthesis : The compound can act as an intermediate in the preparation of polymers with specific properties, potentially enhancing their mechanical strength or thermal stability.

- Agrochemical Development : Its derivatives may find applications in developing new agrochemicals, contributing to improved agricultural practices.

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy highlighted the synthesis of compounds similar to this compound and their evaluation against various cancer cell lines. The results indicated significant anticancer activity, suggesting that modifications to this compound could yield potent anticancer agents .

Case Study 2: Enzyme Inhibition Studies

Research focusing on enzyme inhibitors demonstrated that derivatives of this compound exhibited promising inhibition rates against specific targets, indicating potential therapeutic applications in treating diseases linked to enzyme dysregulation .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors | Significant inhibition rates observed |

| Protein-ligand interaction studies | Enhanced understanding of binding affinities | |

| Material Science | Polymer synthesis | Improved mechanical properties |

| Agrochemical development | Potential for enhanced agricultural efficacy |

作用机制

The mechanism of action of tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

相似化合物的比较

Similar Compounds

- Tert-butyl 2-(4-fluorobenzyl)pyrrolidine-1-carboxylate

- Tert-butyl 2-bromo-4-fluorobenzyl (isopropyl)carbamate

Uniqueness

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate is unique due to the presence of the azetidine ring with a ketone functionality, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

生物活性

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C13H14FNO3

- Molecular Weight : 251.25 g/mol

- CAS Number : 1215071-17-2

The compound features a tert-butyl group, a fluorobenzyl moiety, and an oxoazetidine structure, which contribute to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study on related azetidine derivatives showed significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Antitumor Activity

This compound has shown promise in preliminary studies for its antitumor effects. Analogous compounds have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved the evaluation of similar oxoazetidine derivatives against human cancer cell lines, where IC50 values were determined, indicating effective cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 15.6 |

| Compound B | HL60 (Leukemia) | 12.3 |

| This compound | A549 (Lung) | TBD |

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research into related azetidine derivatives has shown inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. The inhibition of such enzymes could lead to altered cell proliferation and survival rates in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been noted to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.

- Enzyme Interaction : Competitive inhibition at enzyme active sites can significantly impact metabolic processes.

Case Studies

- Antimicrobial Efficacy : A study reported that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.5 to 5 µM against various pathogens, suggesting that this compound could possess similar efficacy.

- Cytotoxicity in Cancer Models : In vitro studies using A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with further investigation required to elucidate the underlying mechanisms.

常见问题

Q. What are the standard synthetic routes for Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. For example, a precursor azetidine derivative is reacted with Boc anhydride (Boc₂O) in the presence of a base like dimethylaminopyridine (DMAP) and calcium in acetonitrile. Purification is achieved using flash chromatography with cyclohexane/ethyl acetate gradients, yielding the product in high purity (89% reported in analogous syntheses) .

Q. How is the molecular structure confirmed after synthesis?

Structural confirmation relies on 1H/13C NMR spectroscopy to identify functional groups and stereochemistry. X-ray crystallography provides definitive stereochemical and conformational data, while high-resolution mass spectrometry (HRMS) verifies molecular weight. For example, NMR δ values for tert-butyl groups (~1.3 ppm) and fluorobenzyl protons (~7.0–7.3 ppm) are critical diagnostic markers .

Q. What role does the tert-butyl group play in the compound’s chemical reactivity?

The tert-butyl group serves as a protecting group for the azetidine nitrogen, preventing undesired nucleophilic reactions during synthesis. It also enhances solubility in nonpolar solvents, facilitating purification. The 4-fluorobenzyl moiety may influence electronic properties and biological interactions .

Q. Which purification methods are effective for this compound?

Flash chromatography (e.g., cyclohexane/EtOAc gradients) is widely used. If the compound crystallizes readily, recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity. Monitoring via TLC (Rf ~0.6 in cyclohexane/EtOAc) ensures process control .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key factors include:

- Molar ratios : Using Boc₂O in excess (2:1 relative to precursor) to drive the reaction to completion.

- Catalysts : DMAP accelerates acylation by activating Boc₂O.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Temperature : Room temperature or mild heating (20–40°C) balances reaction rate and side-product formation .

Q. How should discrepancies in spectroscopic data be resolved during structural elucidation?

- Cross-validation : Combine NMR, X-ray, and HRMS data. For example, coupling constants (J values) in NMR can distinguish axial/equatorial substituents in the azetidine ring.

- Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data.

- Crystallography : Single-crystal X-ray analysis resolves ambiguities in stereochemistry and conformation .

Q. What strategies address challenges in synthesizing stereoisomers of this compound?

- Chiral catalysts : Use asymmetric hydrogenation or enzymatic resolution to isolate enantiomers.

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) for analytical and preparative separations.

- Dynamic kinetic resolution : Optimize reaction conditions to favor one stereoisomer via thermodynamic control .

Q. How can computational methods predict biological interactions of this compound?

- Molecular docking : Software like AutoDock or Schrödinger Suite models binding to target proteins (e.g., enzymes or receptors).

- Structure-activity relationship (SAR) studies : Modify the 4-fluorobenzyl or azetidine-4-oxo groups and evaluate changes in activity.

- Free-energy perturbation (FEP) : Quantifies binding affinity changes due to structural modifications .

Q. What experimental approaches study the compound’s stability under varying conditions?

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions and monitor decomposition via HPLC.

- Kinetic stability assays : Measure half-life in buffers (e.g., PBS at 37°C) to simulate physiological conditions.

- Mass spectrometry : Identify degradation products (e.g., loss of tert-butyl group or oxidation of the azetidine ring) .

Q. How are contradictions in biological activity data analyzed across studies?

- Meta-analysis : Compare IC50 values from multiple assays (e.g., enzyme inhibition vs. cellular activity) to identify assay-specific biases.

- Proteomic profiling : Use affinity pull-down assays to confirm target engagement.

- Counter-screening : Test against off-target proteins to rule out nonspecific effects .

Methodological Notes

- Synthesis : Prioritize Boc protection for nitrogen due to its stability and ease of removal under acidic conditions .

- Characterization : Always correlate NMR data with X-ray structures to confirm assignments, especially for chiral centers .

- Biological assays : Include positive/negative controls and validate assays with known inhibitors to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。